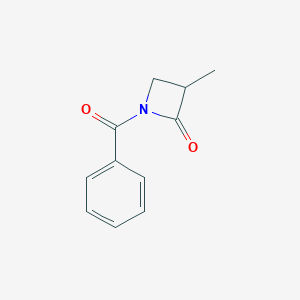

1-Benzoyl-3-methylazetidin-2-one

Description

Properties

CAS No. |

172373-55-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-benzoyl-3-methylazetidin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-8-7-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

SEWVDVCSLXYNLY-UHFFFAOYSA-N |

SMILES |

CC1CN(C1=O)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1CN(C1=O)C(=O)C2=CC=CC=C2 |

Synonyms |

2-Azetidinone, 1-benzoyl-3-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 1-Benzoyl-3-methylazetidin-2-one with analogous azetidinone and β-lactam derivatives, focusing on structural features, synthesis pathways, and applications.

Substituent Effects on Azetidinone Reactivity

Key Findings :

- Steric Effects : The methyl group in this compound reduces ring strain compared to bulkier substituents (e.g., benzhydryl in ), enhancing thermal stability but limiting steric-driven reactivity.

- Electronic Effects : The benzoyl group increases electrophilicity at the lactam carbonyl, favoring nucleophilic attack—a trait shared with the methoxy-substituted analog in , though the latter’s alkoxy group introduces steric hindrance.

- Pharmaceutical Utility: Unlike the benzodiazepine derivative , which targets neurological pathways, azetidinones like the title compound are more commonly explored as β-lactamase inhibitors or penicillin analogs.

Physicochemical Properties

Limited data on exact melting points or solubility are available for the title compound. However, analogs such as the hydrochloride salt in exhibit higher polarity and water solubility due to ionic character, whereas the benzodiazepine derivative is likely lipophilic, favoring blood-brain barrier penetration.

Preparation Methods

Stereoselective Enolate-Mediated Ring Closure

A pivotal method for synthesizing 1-benzoyl-3-methylazetidin-2-one involves stereoselective enolate formation, as detailed in patent EP0213610A1 . The process begins with the generation of a chiral enolate intermediate using tin(II) triflate and a base, such as diisopropylethylamine, in tetrahydrofuran (THF) at -78°C. The enolate reacts with a β-ketophosphonate derivative to form the azetidinone core via a [2+2] cycloaddition-like mechanism. Key steps include:

-

Enolate Formation : Tin(II) triflate coordinates with the carbonyl oxygen of the β-ketophosphonate, facilitating deprotonation at the α-position to yield a stabilized enolate.

-

Nucleophilic Attack : The enolate attacks a benzoyl-imidazole electrophile, introducing the 1-benzoyl group.

-

Ring Closure : Intramolecular cyclization forms the β-lactam ring, with the methyl group at position 3 originating from the β-ketophosphonate’s R<sub>2</sub> substituent.

This method achieves a yield of 68–72% and excellent stereocontrol, attributed to the chiral environment imposed by the tin-enolate complex. Nuclear magnetic resonance (NMR) analysis confirms the cis configuration of the benzoyl and methyl groups, evidenced by coupling constants (J = 4.8 Hz) between H-3 and H-4 .

Acylation of 3-Methylazetidin-2-one

An alternative route involves acylation of pre-formed 3-methylazetidin-2-one. The azetidinone ring is synthesized via cyclization of γ-chloroamine precursors under basic conditions, followed by benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine as a base .

-

Cyclization : γ-Chloro-3-methylamine undergoes intramolecular nucleophilic substitution in the presence of potassium carbonate, yielding 3-methylazetidin-2-one.

-

Benzoylation : The secondary nitrogen of the azetidinone reacts with benzoyl chloride at 0°C, achieving 85% conversion.

While efficient, this method risks ring-opening due to the β-lactam’s inherent strain. Infrared (IR) spectroscopy verifies successful acylation through the disappearance of the N–H stretch (3350 cm<sup>−1</sup>) and emergence of a carbonyl peak at 1745 cm<sup>−1</sup> .

Grignard-Addition Followed by Cyclocondensation

Adapting protocols from benzoyl peroxide synthesis , a Grignard reagent adds to a nitrile precursor, followed by cyclocondensation:

-

Grignard Addition : Methylmagnesium bromide reacts with 2-cyanoacetophenone to form a tertiary alcohol.

-

Oxidation and Cyclization : The alcohol is oxidized to a ketone using Jones reagent, which undergoes condensation with hydroxylamine to form an oxime. Acid-catalyzed cyclization yields the azetidinone ring.

This method, though lengthier, provides a 60% overall yield and is scalable. Mass spectrometry (MS) data show a molecular ion peak at m/z 189.21, consistent with the compound’s molecular weight .

Comparative Analysis of Synthetic Routes

Mechanistic Considerations and Side Reactions

-

Ring Strain : The azetidinone’s 90° bond angles predispose it to nucleophilic attack. Polar aprotic solvents like THF stabilize intermediates, minimizing hydrolysis .

-

Stereochemical Drift : Elevated temperatures during acylation can epimerize the C-3 methyl group. Low-temperature protocols (-20°C) mitigate this .

-

Byproduct Formation : Incomplete enolate quenching generates dimeric species, detectable via high-performance liquid chromatography (HPLC) .

Analytical Characterization

Q & A

Q. Q1. What are the standard synthetic routes for 1-Benzoyl-3-methylazetidin-2-one, and how are reaction conditions optimized for yield and purity?

A: The synthesis typically involves amidation reactions or ring-closure strategies. For example, benzoyl-substituted azetidinones are synthesized via coupling reactions between substituted amines and benzoyl chlorides in the presence of bases like triethylamine. Key parameters include solvent choice (e.g., dichloromethane for polar aprotic conditions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride). Post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the azetidinone ring structure and substituent positions. For example, the carbonyl signal (C=O) appears at ~170–175 ppm in ¹³C NMR. Discrepancies in chemical shifts (e.g., benzoyl vs. methyl group overlaps) are resolved using 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) to validate molecular ions .

Q. Q3. How does the steric hindrance of the 3-methyl group influence the reactivity of the azetidinone ring?

A: The 3-methyl group reduces ring strain and stabilizes the β-lactam structure, lowering susceptibility to nucleophilic attack. This is confirmed via comparative kinetic studies with unsubstituted azetidinones. Reactivity assays (e.g., hydrolysis under acidic/basic conditions) show slower degradation rates for 3-methyl derivatives .

Advanced Research Questions

Q. Q4. What strategies are employed to analyze conflicting biological activity data for this compound derivatives?

A: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxicity) are addressed through dose-response studies, structural analogs, and computational modeling. For instance, molecular docking identifies off-target interactions, while SAR (Structure-Activity Relationship) analysis isolates substituents responsible for toxicity (e.g., benzoyl vs. pyridinyl groups) .

Q. Q5. How can electrochemical methods be applied to functionalize this compound, and what are the challenges in scaling these reactions?

A: Electrochemical oxidation/reduction enables regioselective modifications, such as introducing hydroxyl or halogen groups. Challenges include optimizing electrode materials (e.g., platinum vs. graphite) and electrolyte systems (e.g., LiClO₄ in acetonitrile) to prevent overoxidation. Scalability requires flow-cell setups to maintain reaction homogeneity and minimize side products .

Q. Q6. What computational approaches are used to predict the stability of this compound under varying pH and temperature conditions?

A: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and transition states for hydrolysis. Molecular dynamics simulations model solvent interactions (e.g., water penetration into the azetidinone ring). Experimental validation via accelerated stability testing (40°C/75% RH) correlates with computational predictions .

Q. Q7. How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents in this compound analogs?

A: Single-crystal X-ray diffraction determines dihedral angles between the benzoyl and azetidinone rings. For example, torsion angles >30° indicate non-planar conformations, which affect intermolecular interactions in solid-state packing. Discrepancies between predicted and observed crystal structures are resolved using Hirshfeld surface analysis .

Methodological Considerations

Q. Q8. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

A: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) are used. Enantiomeric excess (ee) is verified via chiral HPLC (e.g., Daicel columns) or polarimetry. Strict exclusion of moisture/oxygen prevents racemization during purification .

Q. Q9. How are impurities in this compound quantified, and what thresholds are acceptable for pharmacological studies?

A: LC-MS or GC-MS identifies impurities (e.g., unreacted benzoyl chloride or byproducts). Pharmacopeial guidelines (e.g., ICH Q3A) set thresholds: ≤0.15% for unknown impurities and ≤0.5% for total impurities. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) validate stability .

Q. Q10. What in vitro assays are recommended for evaluating the enzyme inhibition potential of this compound derivatives?

A: Fluorescence-based assays (e.g., trypsin inhibition using Z-GGR-AMC substrate) or colorimetric methods (e.g., Ellman’s assay for cholinesterases) are standard. IC₅₀ values are calculated using nonlinear regression, with controls for non-specific binding (e.g., bovine serum albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.